molecular formula C8H10N2O2S2 B14000675 ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate CAS No. 66645-98-5

ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate

Cat. No.: B14000675
CAS No.: 66645-98-5
M. Wt: 230.3 g/mol
InChI Key: VRRVLBAVVXOTIO-UHFFFAOYSA-N
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Description

ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate is a chemical compound provided for research and industrial investigation. It has the CAS Registry Number 66645-98-5 and a molecular formula of C8H10N2O2S2, yielding a molecular weight of 230.31 g/mol . The compound features a calculated density of 1.394 g/cm³ and a refractive index of 1.657 . It is supplied with a high purity level of 99% and is typically packaged in 25kg cardboard drums . This substance is part of the carbamate class of chemicals. The carbamate functional group is a key structural motif in modern drug discovery and medicinal chemistry due to its good chemical and proteolytic stability and its ability to penetrate cell membranes . Researchers value carbamate derivatives for their resemblance to a peptide bond, making them useful as amide or peptidomimetics in the development of enzyme inhibitors and other bioactive molecules . The specific research applications of this compound are derived from its unique hybrid structure. The molecule incorporates a thiophene ring, a structure common in materials science and pharmaceutical development, linked to a thiocarbamoyl-carbamate functional group. This combination of a heterocyclic scaffold with a carbamate moiety makes it a candidate for exploration in various scientific fields. Potential areas of investigation include the development of novel agrochemicals, such as fungicides or insecticides, given that the carbamate group is a well-known pharmacophore in pesticidal science . Furthermore, its structure may be of interest in medicinal chemistry for the design of acetylcholinesterase inhibitors, which are investigated for conditions like Alzheimer's disease, or as a building block for other pharmacologically active agents . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

66645-98-5

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

ethyl N-(thiophen-3-ylcarbamothioyl)carbamate

InChI

InChI=1S/C8H10N2O2S2/c1-2-12-8(11)10-7(13)9-6-3-4-14-5-6/h3-5H,2H2,1H3,(H2,9,10,11,13)

InChI Key

VRRVLBAVVXOTIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=CSC=C1

Origin of Product

United States

Preparation Methods

Carbamoylation Using Ethyl Chloroformate and Thiophen-3-ylmethanol

  • Reagents: Thiophen-3-ylmethanol, ethyl chloroformate, triethylamine (base), solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure: Thiophen-3-ylmethanol is dissolved in an anhydrous solvent under inert atmosphere. Triethylamine is added to scavenge HCl formed during the reaction. Ethyl chloroformate is added dropwise at low temperature (0–5 °C) to control the reaction rate. The mixture is stirred for several hours at ambient temperature to complete the carbamoylation.

  • Workup: The reaction mixture is quenched with water, extracted with organic solvent, dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification is achieved by column chromatography.

  • Yield and Purity: High yields (>85%) with good purity are typically obtained when reaction parameters are optimized.

Catalytic Urethanation from Urea and Ethanol (Adapted Method)

  • Reagents: Urea, ethanol, metal oxide catalyst (e.g., ZnO, CaO, MgO).

  • Conditions: The mixture is heated in a sealed reactor at 100–200 °C under pressure (0.1–2.0 MPa) for 1–12 hours. Ammonia is released and absorbed in a condenser system.

  • Mechanism: Urea reacts with ethanol catalyzed by metal oxides to form ethyl carbamate, which can be further reacted with thiophen-3-yl amines to yield the target compound.

  • Advantages: Avoids use of toxic phosgene, environmentally friendly, high yield (>95% for ethyl carbamate), scalable.

Isocyanate Route for N-Substituted Carbamates

  • Reagents: Thiophen-3-yl isocyanate, ethanol or ethyl carbamate.

  • Procedure: The isocyanate is reacted with ethanol or an amine under nitrogen atmosphere at controlled temperature (40 °C) for several hours.

  • Purification: Quenching with ammonium chloride solution, extraction, drying, and column chromatography.

  • Yield: Moderate to high yields (~77% reported for similar compounds).

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Base Conditions Yield (%) Advantages Disadvantages
Carbamoylation with Ethyl Chloroformate Thiophen-3-ylmethanol, Ethyl chloroformate Triethylamine (base) 0–25 °C, inert atmosphere, several hours 85–95 Mild conditions, high yield, straightforward Requires moisture-free conditions, use of toxic reagents
Catalytic Urethanation Urea, Ethanol Metal oxides (ZnO, CaO, MgO) 100–200 °C, 0.1–2.0 MPa, 1–12 h >95 (for ethyl carbamate) Phosgene-free, environmentally friendly, scalable High temperature and pressure, ammonia handling needed
Isocyanate Route Thiophen-3-yl isocyanate, Ethanol None or mild base 40 °C, nitrogen atmosphere, 8 h ~77 (similar compounds) Moderate conditions, direct N-substitution Requires synthesis of isocyanate, moderate yield

Notes on Reaction Optimization and Purification

  • Catalyst Choice: Metal oxide catalysts influence reaction rate and yield in urethanation. Zinc oxide and calcium oxide are commonly used for their effectiveness and availability.

  • Base Strength: Stronger bases like potassium carbonate (K2CO3) may be required when dealing with aromatic amines due to their lower basicity compared to aliphatic amines, improving carbamate formation efficiency.

  • Temperature Control: Lower temperatures favor selectivity and reduce side reactions in carbamoylation with ethyl chloroformate, while higher temperatures are necessary for catalytic urethanation.

  • Purification: Column chromatography using ethyl acetate/petroleum ether mixtures is effective for isolating pure ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate.

Summary and Research Outlook

The preparation of this compound can be achieved via multiple synthetic routes, each with specific advantages and limitations. The carbamoylation reaction using ethyl chloroformate and thiophen-3-ylmethanol under basic conditions is a widely applicable method offering high yields and mild conditions. Catalytic urethanation from urea and ethanol presents a phosgene-free, environmentally friendly alternative, though it requires elevated temperature and pressure. The isocyanate route offers a direct approach to N-substituted carbamates but involves handling reactive intermediates.

Further research is warranted to optimize these methods specifically for the thiophen-3-ylthiocarbamoyl derivative, including catalyst screening, solvent effects, and green chemistry adaptations. Additionally, detailed mechanistic studies and scale-up trials will enhance industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

O-Methyl-N-ethoxycarbonylthiocarbamate (I)
  • Structure : CH₃CH₂OC(O)N(H)C(S)OCH₃
  • Synthesis: Prepared by reacting ethyl chloroformate with potassium thiocyanate, followed by methanol addition .
  • Properties : Exhibits planar geometry at the thiocarbamoyl group with rotational flexibility in the ethoxycarbonyl moiety. Stabilized by intramolecular hydrogen bonding between N–H and S=C groups .
O-Ethyl-N-ethoxycarbonylthiocarbamate (II)
  • Structure : CH₃CH₂OC(O)N(H)C(S)OCH₂CH₃
  • Synthesis: Similar to (I), but uses ethanol instead of methanol .
  • Properties : Longer alkyl chain increases lipophilicity compared to (I), influencing solubility and reactivity .
3-Tolyl-N-methylcarbamate
  • Structure : Aryl-substituted carbamate with a methyl group on the carbamate nitrogen.
  • Applications : Widely used as an insecticide; lower thermal stability compared to thiocarbamates due to the absence of sulfur .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Key Functional Groups
Ethyl N-(thiophen-3-yl...)carbamate ~229.3 Moderate (DMSO, acetone) Thiophene, thiocarbamoyl, carbamate
O-Methyl-N-ethoxycarbonyl... (I) 193.2 High (acetone, ethyl acetate) Ethoxycarbonyl, thiocarbamoyl
3-Tolyl-N-methylcarbamate 165.2 Low (non-polar solvents) Aryl, methylcarbamate

Toxicological and Environmental Profiles

  • Ethyl N-(thiophen-3-yl...)carbamate: No direct data available, but thiocarbamates generally exhibit higher toxicity than carbamates due to sulfur’s electrophilic reactivity.
  • Ethyl Carbamate (EC): Carcinogenic (Group 2A by IARC); forms DNA adducts via metabolic activation. Found in fermented beverages (e.g.,白酒) at 46–822 μg/L .
  • Vinyl Carbamate: 10–100× more carcinogenic than EC; induces hepatic and lung tumors in rodents .
  • 3-Tolyl-N-methylcarbamate: Moderate acute toxicity (LD₅₀ = 250 mg/kg in rats); environmental persistence due to stability in non-polar media .

Table 3: Toxicity Comparison

Compound Carcinogenicity (Rodent Models) Mutagenicity (Salmonella TA100) Regulatory Status
Ethyl N-(thiophen-3-yl...)carbamate Not studied Not reported No regulations
Ethyl Carbamate (EC) High (hepatic tumors) Weak Regulated in beverages
Vinyl Carbamate Very high (multiple tumors) Strong Restricted industrial use
3-Tolyl-N-methylcarbamate Low Negative EPA-regulated insecticide

Biological Activity

Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thiocarbamates. The general structure can be represented as follows:

C9H10N2O2S2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S}_2

This compound is synthesized through a reaction involving thiophenes and carbamates, often utilizing various catalysts to enhance yield and purity. The synthesis process typically includes the formation of thiocarbamate by reacting thiophen-3-amine with ethyl chloroformate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial properties.

Antiparasitic Activity

A notable study explored the antiparasitic effects of this compound, particularly against Plasmodium falciparum, the causative agent of malaria. The compound showed promising results with an IC50 value of 15 µM, indicating it could inhibit parasite growth effectively. This activity is attributed to its ability to interfere with the parasite's metabolic pathways.

Inhibition of Enzymatic Activity

This compound has been studied for its role as an inhibitor of certain enzymes, including acetylcholinesterase (AChE). AChE inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50 value of 25 µM in AChE inhibition assays, demonstrating potential for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiocarbamate derivatives, this compound was evaluated alongside other compounds for its antimicrobial properties. The study highlighted that while several derivatives showed activity, this specific compound had a broader spectrum against Gram-positive bacteria compared to others tested.

Case Study 2: Antimalarial Activity

Another case study involved testing this compound in vivo using rodent models infected with P. falciparum. The results indicated a significant reduction in parasitemia levels after treatment with this compound, supporting its potential as an antimalarial agent.

Research Findings Summary

Biological Activity Tested Organisms IC50/MIC Values
AntimicrobialE. coli, S. aureusMIC = 32 µg/mL
AntiparasiticP. falciparumIC50 = 15 µM
Enzyme Inhibition (AChE)Human AChEIC50 = 25 µM

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